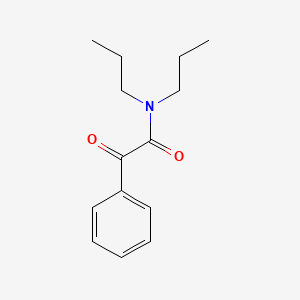
2-Oxo-2-phenyl-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenyl-N,N-dipropylacetamide is an organic compound with the molecular formula C14H19NO2 It is characterized by the presence of a phenyl group attached to an oxoacetamide structure, with two propyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenyl-N,N-dipropylacetamide typically involves the reaction of benzoyl chloride with N,N-dipropylacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenyl-N,N-dipropylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for developing multi-target drugs. Research indicates that hybrid compounds combining different pharmacophores can enhance therapeutic efficacy against complex diseases such as neurodegenerative disorders, cancer, and pain management. The design of 2-oxo derivatives often involves integrating structural fragments from existing drugs to create compounds with broader mechanisms of action .
Anticonvulsant Activity
Studies have shown that derivatives of 2-oxo compounds can possess potent anticonvulsant properties. For instance, a series of phenylglycinamide derivatives, including those related to 2-oxo structures, have been synthesized and tested for their efficacy in seizure models. These compounds demonstrated significant activity in various seizure models, indicating their potential as new antiseizure medications .
Neuropharmacology
The compound's role as a ligand for the translocator protein (TSPO) has been highlighted in neuropharmacological studies. TSPO is implicated in neuroinflammation and neurodegenerative diseases, making it a target for imaging and therapeutic interventions.
Imaging Applications
Recent advancements in positron emission tomography (PET) have utilized radiolabeled versions of compounds similar to 2-oxo derivatives to visualize neuroinflammation in vivo. For example, compounds exhibiting high affinity for TSPO have been developed and tested in animal models, showing promise for clinical applications in monitoring diseases like Alzheimer's and Parkinson's .
Structure-Activity Relationship Studies
The effectiveness of 2-oxo-2-phenyl-N,N-dipropylacetamide can be attributed to its structural features, which allow it to interact favorably with biological targets. Variations in substituents on the amide nitrogen significantly influence binding affinity and selectivity for TSPO. Research has focused on optimizing these interactions through systematic modifications of the compound's structure .
Case Studies
Several case studies illustrate the applications of 2-oxo derivatives:
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenyl-N,N-dipropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylacetamide
- 2-Oxo-2-phenyl-N,N-dimethylacetamide
- 2-Oxo-2-phenyl-N,N-diethylacetamide
Uniqueness
2-Oxo-2-phenyl-N,N-dipropylacetamide is unique due to the presence of two propyl groups attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-oxo-2-phenyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C14H19NO2/c1-3-10-15(11-4-2)14(17)13(16)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
LIZHDVNELJYQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















